molecular formula C10H13NOS B14634625 2-(Methylsulfanyl)-N-phenylpropanamide CAS No. 54394-77-3

2-(Methylsulfanyl)-N-phenylpropanamide

Cat. No.: B14634625
CAS No.: 54394-77-3
M. Wt: 195.28 g/mol
InChI Key: ISSKRHBLGBUSFI-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-phenylpropanamide is an organic compound that features a methylsulfanyl group attached to a propanamide backbone, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-(Methylsulfanyl)-N-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-N-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target. The phenyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide backbone.

    2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Features a tetrahydropyrimidine ring instead of a phenyl group.

    2-(Methylsulfanyl)benzoic acid: Has a carboxylic acid group instead of an amide group.

Uniqueness

2-(Methylsulfanyl)-N-phenylpropanamide is unique due to its specific combination of functional groups. The presence of both a methylsulfanyl group and a phenyl group attached to the propanamide backbone imparts distinct chemical and biological properties. This compound’s versatility makes it valuable for various applications in research and industry.

Properties

CAS No.

54394-77-3

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-methylsulfanyl-N-phenylpropanamide

InChI

InChI=1S/C10H13NOS/c1-8(13-2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

ISSKRHBLGBUSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC

Origin of Product

United States

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